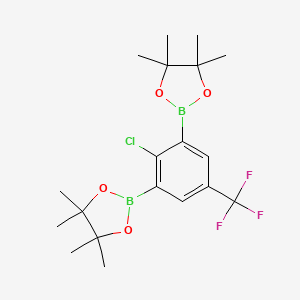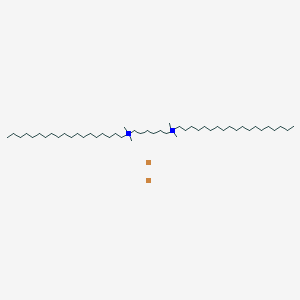
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound. It is characterized by its long hydrophobic alkyl chains and a central hexane backbone with two quaternary ammonium groups. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with long-chain alkyl halides. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
化学反应分析
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quaternary ammonium compounds.
Oxidation: Products include oxidized forms of the original compound, such as N-oxides.
Reduction: Products include reduced forms of the compound, such as secondary or tertiary amines.
科学研究应用
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用机制
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide involves its interaction with cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The quaternary ammonium groups also interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
相似化合物的比较
Similar Compounds
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and antimicrobial activity. Compared to similar compounds with shorter alkyl chains, it exhibits stronger interactions with lipid membranes, making it more effective in disrupting microbial cells.
属性
分子式 |
C48H102Br2N2 |
|---|---|
分子量 |
867.1 g/mol |
IUPAC 名称 |
6-[dimethyl(nonadecyl)azaniumyl]hexyl-dimethyl-nonadecylazanium;dibromide |
InChI |
InChI=1S/C48H102N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(3,4)47-43-39-40-44-48-50(5,6)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-48H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
KIAPJVVCRNBPPX-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

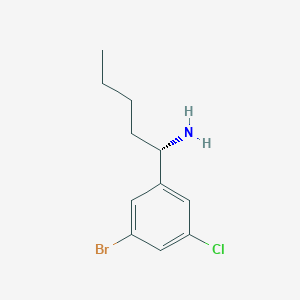
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)


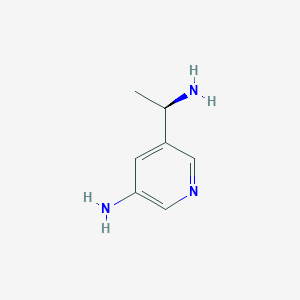

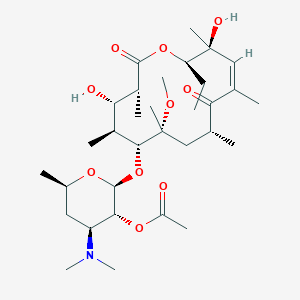
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)


